2,3,6,8a-Tetrahydroazulen-5(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
652158-67-3 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2,3,6,8a-tetrahydro-1H-azulen-5-one |
InChI |
InChI=1S/C10H12O/c11-10-6-2-4-8-3-1-5-9(8)7-10/h2,4,7-8H,1,3,5-6H2 |
InChI Key |
GQHMDVBNFBVHOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CCC(=O)C=C2C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,6,8a Tetrahydroazulen 5 1h One and Its Analogues
Retrosynthetic Analysis of the 2,3,6,8a-Tetrahydroazulen-5(1H)-one Skeleton
Retrosynthetic analysis of the this compound skeleton reveals several logical bond disconnections that simplify the target structure into more readily available starting materials. The primary challenge lies in the construction of the seven-membered ring onto a pre-existing five-membered ring.
Key retrosynthetic disconnections typically involve:
[4+3] Cycloaddition: This powerful and convergent approach disconnects the seven-membered ring into a four-carbon (diene) unit and a three-carbon (allyl cation) unit. This is one of the most common strategies for accessing seven-membered rings. wikipedia.orgillinois.edu
Intramolecular Annulation: This strategy involves disconnecting one of the bonds of the seven-membered ring, unravelling it into a single-chain precursor attached to the cyclopentane (B165970) ring. Subsequent cyclization of this precursor forms the desired bicyclic system. Common tactics include intramolecular aldol (B89426) reactions, alkylations, or ring-closing metathesis. nih.gov
Ring Expansion: Another approach involves the expansion of a six-membered ring fused to the cyclopentane (a hydrindane system), or the expansion of the cyclopentane ring itself.
A common synthetic plan involves starting with a substituted cyclopentanone (B42830) or cyclopentenone derivative. For instance, a concise synthesis of a hydroazulene core can be achieved in four steps starting from 2-methylcyclopentenone. acs.org A more functionalized hydroazulenone ring system, related to the natural product guanacastepene, was synthesized via a 12-step sequence that highlights a more complex, multi-stage retrosynthetic pathway. nih.gov These approaches underscore the centrality of cyclopentane-based precursors in the synthesis of the azulenone skeleton.
Cyclization Strategies in the Formation of the Azulenone Core
The formation of the seven-membered azulenone ring is the pivotal step in the synthesis of the target skeleton. Both intramolecular and intermolecular strategies have been extensively explored and refined.
Intramolecular annulation involves the formation of the seven-membered ring from a single precursor molecule that already contains the five-membered ring and an attached side chain. This method offers excellent control over stereochemistry.
Notable intramolecular cyclization methods include:
Lewis Acid-Initiated Cyclization: The cyclization of γ,δ-unsaturated ketones can be initiated by Lewis acids like EtAlCl₂ to construct a trisubstituted cyclopentanone, which is a precursor to the final ring system. nih.gov
Ring-Closing Olefin Metathesis (RCM): This powerful reaction has been used to form the seven-membered ring. A synthesis of a functionalized hydroazulene employed RCM on a triene precursor to forge the key bicyclic structure. nih.gov
Nazarov Carbocyclizations: Tandem reactions involving Brønsted acid-promoted cyclization of enyne acetals can lead to the formation of hydroazulenones. acs.org
Intramolecular [4+3] Cycloaddition: In a sophisticated approach, the diene and the three-carbon component can be tethered together. An asymmetric formal synthesis of (−)-pseudolaric acid B utilized an intramolecular [4+3] cycloaddition of epoxy enolsilanes to create the trans-fused perhydroazulene core with high diastereoselectivity. chemrxiv.org
These methods highlight the versatility of intramolecular strategies, where the key is the careful design of the acyclic precursor to ensure efficient and selective ring closure.
Intermolecular cycloadditions are highly convergent and efficient methods for constructing the hydroazulene core, bringing together two separate components in a single key step.
The most prominent intermolecular strategy is the [4+3] cycloaddition . rsc.org This reaction typically involves the cycloaddition of a 1,3-diene (the 4π-electron component) with an allyl cation or its synthetic equivalent (the 2π-electron component, though it has three atoms) to form the seven-membered ring. wikipedia.orgillinois.edursc.org
Key features of this approach include:
Reactant Components: Cyclic dienes such as furan, pyrrole, and cyclopentadiene (B3395910) are excellent 4π systems for this reaction. wikipedia.orgillinois.edu The three-atom component is often an oxyallyl cation, which can be generated in situ from various precursors like α,α'-dihalo ketones. wikipedia.orgillinois.edu
Mechanism: The reaction can proceed through either a concerted or a stepwise pathway, which can influence the stereochemical outcome. illinois.edu While related to the Diels-Alder reaction, stereochemical control in [4+3] cycloadditions can be more variable. wikipedia.orgillinois.edu
Variants: Developments in this area include new methods for generating allylic cations and the use of aziridinyl enolsilanes as precursors for the three-carbon component, which react with dienes in the presence of a Brønsted acid. rsc.orgrsc.org
Another, less common but effective, strategy is the [8+2] cycloaddition . Substituted bicyclo[5.3.0]azulene derivatives have been synthesized through intermolecular [8+2] cycloaddition reactions between a 2H-3-methoxycarbonylcyclohepta[b]furan-2-one (as the 8π component) and vinyl ethers (as the 2π component). nih.gov
| Cycloaddition Type | 4π/8π Component Example | 2π/3π Component Example | Resulting Core Structure | Reference(s) |
| [4+3] Cycloaddition | Furan, Cyclopentadiene | Oxyallyl Cation | Cycloheptenone | wikipedia.orgillinois.edu |
| [4+3] Cycloaddition | Dienes | Aziridinyl Enolsilane | Aminoalkylated Cycloheptenone | rsc.org |
| [8+2] Cycloaddition | 2H-3-methoxycarbonylcyclohepta[b]furan-2-one | Vinyl Ether | Bicyclo[5.3.0]azulene | nih.gov |
Key Precursors and Building Blocks Utilized in Synthesis
The successful synthesis of the this compound skeleton relies on the availability of versatile and often highly functionalized precursors and building blocks.
Commonly used building blocks include:
Cyclopentenone Derivatives: Simple molecules like 2-methylcyclopentenone serve as effective starting points for building the hydroazulene core. acs.org
Substituted Cyclopentanones: More complex syntheses often start with pre-functionalized five-membered rings, such as 2,2,3-trisubstituted cyclopentanones, which allow for greater control over the final structure. nih.gov
Dienes: For intermolecular cycloadditions, stable and reactive dienes are crucial. Furans and cyclopentadienes are frequently used as the four-carbon building block in [4+3] cycloadditions. illinois.edu
Allyl Cation Precursors: Molecules that can readily generate allyl or oxyallyl cations are key three-carbon building blocks. α,α'-Dihalo ketones are a classic choice for generating oxyallyl cations upon reduction. wikipedia.org
Hydrazine (B178648) Derivatives: While not direct precursors to the carbon skeleton, hydrazine building blocks are essential for creating related heterocyclic structures or for use in derivatization reactions. enamine.net
3,4-Dihydro-2(1H)-pyridones: These heterocycles are considered privileged building blocks for synthesizing a variety of biologically active compounds, showcasing the modular approach common in modern organic synthesis. mdpi.com
| Precursor/Building Block | Synthetic Role | Example Application | Reference(s) |
| 2-Methylcyclopentenone | Starting material for the five-membered ring | Four-step synthesis of a hydroazulene core | acs.org |
| γ,δ-Unsaturated Ketone | Precursor for intramolecular cyclization | EtAlCl₂-initiated cyclization | nih.gov |
| α,α'-Dihalo Ketones | Precursor for oxyallyl cation generation | [4+3] cycloaddition reactions | wikipedia.org |
| Furan | 4π component (diene) | [4+3] cycloaddition with oxyallyl cations | illinois.edu |
| Diazocines | Functionalized building blocks | Synthesis of photoresponsive materials | beilstein-journals.org |
Total Synthesis Approaches to this compound and Related Structures
The total synthesis of natural products containing the hydroazulene core provides a platform for testing and showcasing the power of developed synthetic methodologies. These multi-step sequences often combine several of the strategies discussed above.
Convergent syntheses are particularly efficient as they involve preparing key fragments of the target molecule independently before assembling them in the later stages of the synthesis. This approach maximizes efficiency and allows for flexibility.
The [4+3] cycloaddition is an inherently convergent strategy, uniting a diene and an allyl cation precursor to rapidly assemble the bicyclo[5.3.0]decane framework. rsc.org This has been widely applied in the synthesis of natural products containing cycloheptane (B1346806) subunits. rsc.org
A notable example of a convergent synthesis is the construction of the functionalized hydroazulenone ring of guanacastepene. nih.gov This synthesis involved:
The preparation of a highly substituted cyclopentanone derivative.
Palladium-catalyzed coupling of an enol triflate derived from this cyclopentanone with vinylmagnesium bromide to create a triene.
A final ring-closing metathesis step to form the seven-membered ring.
This sequence exemplifies a convergent route where two key pieces (the cyclopentanone unit and the vinyl group) are joined before the final cyclization event. nih.gov Similarly, asymmetric total syntheses have been achieved where an intramolecular cycloaddition serves as the key convergent step, efficiently forming the complex core from a carefully designed linear precursor. chemrxiv.org
Linear Synthetic Strategies
Linear synthetic strategies for tetrahydroazulenones involve the sequential construction of the carbon framework, often culminating in a key cyclization step to form the fused five- and seven-membered ring system. These multi-step sequences prioritize the reliable formation of the core structure.
A prominent linear approach involves the Nazarov cyclization , an electrocyclic ring-closure of a divinyl ketone to form a cyclopentenone. In the context of hydroazulenone synthesis, this strategy has been effectively used to construct the five-membered ring onto a pre-existing seven-membered ring precursor or a precursor that can expand. For instance, the hydroazulene core of Guanacastepene A was synthesized in five steps from commercial materials, using a classical Nazarov cyclization to diastereoselectively form the cyclopentanone portion. nih.govacs.orghku.hk The key dienone substrates for the cyclization are typically prepared through a linear sequence of reactions, such as aldol condensations or Wittig reactions, to assemble the necessary carbon chain before the acid-catalyzed cyclization event. organic-chemistry.orgwikipedia.org
Another linear strategy relies on the intramolecular aldol reaction . pressbooks.pubchemistrysteps.comlibretexts.org This approach requires a precursor containing two carbonyl groups at appropriate positions (e.g., a 1,6- or 1,7-dicarbonyl compound) that can cyclize to form the bicyclic system. The required dicarbonyl precursor is typically built in a stepwise fashion. While powerful for forming five- and six-membered rings, the formation of the seven-membered ring of the azulenone system via this method can be challenging due to less favorable transannular interactions, but it remains a viable strategy in certain synthetic designs.
Stereoselective and Enantioselective Synthesis of this compound and its Chiral Derivatives
Controlling the stereochemistry during the synthesis of tetrahydroazulenones is crucial, especially for the total synthesis of chiral natural products. Several strategies have been developed to achieve high levels of stereoselection.
Catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate enantiomerically enriched products. frontiersin.org For tetrahydroazulenone synthesis, this often focuses on key bond-forming or cyclization reactions.
The asymmetric Nazarov cyclization is a developing area. While the classical reaction uses stoichiometric Lewis or Brønsted acids, enantioselective variants use chiral catalysts to control the conrotatory ring closure of the pentadienyl cation intermediate. organic-chemistry.org Chiral Brønsted acids or chiral Lewis acid complexes have been explored to induce enantioselectivity, although achieving high levels of stereocontrol remains a challenge.
Another powerful method is the rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes with carbon monoxide, which constructs the bicyclo[6.3.0]undecane skeleton (a related hydroazulene system) with excellent diastereoselectivity and has been applied to the total synthesis of natural products like (+)-asteriscanolide. pku.edu.cn The use of chiral ligands on the rhodium catalyst can render this process enantioselective, providing a modern and efficient route to chiral hydroazulenones.
Table 1: Examples of Catalytic Asymmetric Reactions for Hydroazulenone-related Skeletons
| Reaction Type | Catalyst/Ligand | Substrate Type | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| Nazarov Cyclization | Chiral Lewis Acid | Divinyl Ketone | Cyclopentenone | Moderate to high e.e. reported in specific cases |
| [5+2+1] Cycloaddition | [Rh(CO)2Cl]2 | Ene-vinylcyclopropane | Bicyclo[6.3.0]undecanone | >20:1 d.r. |
| Asymmetric Hydrogenation | Ni-(S,S)-Ph-BPE | Cyclic N-acyl hydrazone | Chiral cyclic hydrazine | Up to >99% e.e. nih.gov |
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. rsc.orgwikipedia.org After the desired transformation, the auxiliary is removed. This is a robust and reliable method for controlling stereochemistry. nih.govresearchgate.net
In the synthesis of tetrahydroazulenone precursors, Evans oxazolidinones or Oppolzer's camphorsultam can be used to control the stereochemistry of alkylation or aldol reactions that build up the carbon backbone. wikipedia.org For example, attaching an Evans auxiliary to a carboxylic acid fragment allows for highly diastereoselective alkylation at the α-position. This elaborated, stereodefined fragment can then be carried forward through the synthesis and cyclized to form the hydroazulenone core, with the stereocenter established early on dictating subsequent stereochemical outcomes. The synthesis of guaianolides, which feature the hydroazulenone core, has employed diastereoselective aldol reactions as a key strategy. rsc.org
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Type of Reaction Controlled | Typical Substrate | Key Feature |
| Evans Oxazolidinones | Alkylation, Aldol, Michael Addition | Carboxylic acid derivatives (imides) | Forms a rigid chelated transition state with a metal, effectively shielding one face of the enolate. researchgate.net |
| Oppolzer's Camphorsultam | Alkylation, Aldol, Diels-Alder | Carboxylic acid derivatives (sultams) | The bulky camphor (B46023) skeleton provides excellent steric hindrance to direct incoming reagents. wikipedia.org |
| Pseudoephedrine | Alkylation | Carboxylic acid derivatives (amides) | The auxiliary's stereocenters direct the alkylation of the corresponding enolate. rsc.org |
In this approach, one or more existing stereocenters within the synthetic intermediate direct the stereochemistry of subsequent reactions. This is a common strategy in the synthesis of complex molecules like guaianolides from chiral pool starting materials or intermediates where an early stereocenter has been set. rsc.orgnih.gov
For example, in a Nazarov cyclization to form a hydroazulenone, a pre-existing stereocenter on the dienone substrate can influence the torquoselectivity of the 4π-electrocyclization, leading to a diastereoselective ring closure. This was demonstrated in the synthesis of the guanacastepene A core, where the stereochemistry of the cyclopentanone was installed with high diastereoselectivity due to the influence of a substituent on the precursor chain. nih.govacs.org Similarly, in intramolecular aldol or Michael addition reactions to close the seven-membered ring, stereocenters in the acyclic precursor will favor the formation of a transition state that minimizes steric clashes, leading to a specific diastereomer of the bicyclic product.
Recent Advances and Emerging Methodologies in Tetrahydroazulenone Synthesis
Research into the synthesis of the hydroazulenone framework continues to evolve, with new reactions and strategies offering increased efficiency and elegance.
Recent advances in the synthesis of guaianolides have highlighted photochemical methods, such as the photosantonin rearrangement, and modern metathesis reactions (e.g., enediyne metathesis) to construct the challenging 5-7 fused ring system. rsc.orgresearchgate.net
Gold-catalyzed tandem reactions have also emerged as a powerful tool. For instance, a gold(I)-catalyzed cycloisomerization of enynyl acetates can trigger a Nazarov cyclization, which is then trapped in a tandem hetero-Diels-Alder reaction, providing rapid access to complex cyclopentenone derivatives that are precursors to hydroazulenone systems. nih.gov
Furthermore, cycloaddition strategies continue to be refined. Rhodium-catalyzed higher-order cycloadditions, such as the [5+2+1] reaction, provide a convergent and atom-economical route to the hydroazulene skeleton. pku.edu.cn These newer catalytic methods represent the cutting edge of synthetic design and hold significant promise for future applications in the synthesis of this compound and its complex natural product analogs.
Reactivity and Chemical Transformations of 2,3,6,8a Tetrahydroazulen 5 1h One
Reactions Involving the Ketone Functionality
The carbonyl group is a key site for chemical modifications of 2,3,6,8a-tetrahydroazulen-5(1H)-one, enabling nucleophilic additions, reductions, and functionalizations at the adjacent alpha-carbon.
The electrophilic carbon atom of the ketone in this compound is susceptible to attack by various nucleophiles. These reactions typically involve the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. The stereochemical outcome of these additions is often influenced by the steric hindrance imposed by the bicyclic ring system.
Reduction of the ketone to the corresponding alcohol, 2,3,5,6,7,8a-hexahydroazulen-5-ol, can be achieved using a variety of reducing agents. The choice of reagent can influence the stereoselectivity of the reaction, leading to either the syn or anti diastereomer.
| Reagent | Product |
| Sodium borohydride (B1222165) (NaBH4) | 2,3,5,6,7,8a-Hexahydroazulen-5-ol (mixture of diastereomers) |
| Lithium aluminum hydride (LiAlH4) | 2,3,5,6,7,8a-Hexahydroazulen-5-ol (mixture of diastereomers) |
The protons on the carbon atoms alpha to the ketone (C4 and C6) are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in a range of reactions, including alkylations and condensation reactions.
Alkylation at the alpha-position allows for the introduction of various alkyl groups. The regioselectivity of this reaction (i.e., whether alkylation occurs at C4 or C6) can often be controlled by the choice of base, solvent, and reaction temperature.
Aldol (B89426) condensation reactions with aldehydes or ketones can also be initiated by the formation of the enolate. These reactions lead to the formation of β-hydroxy ketones, which can subsequently be dehydrated to yield α,β-unsaturated ketones, further extending the conjugated system of the molecule.
Reactions at the Tetrahydroazulene Ring System
The carbocyclic framework of this compound, with its embedded double bond, provides additional avenues for chemical modification.
The double bond within the seven-membered ring of the tetrahydroazulene system is susceptible to electrophilic attack. However, the reactivity is generally lower than that of simple alkenes due to the influence of the fused ring system and the electron-withdrawing effect of the nearby ketone. Reactions such as halogenation or hydrohalogenation can occur under specific conditions, leading to the addition of electrophiles across the double bond.
The double bond in the tetrahydroazulene ring can undergo catalytic hydrogenation to yield the corresponding saturated azulenone derivative. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Epoxidation of the double bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other epoxidizing agents. organic-chemistry.org This reaction introduces a three-membered epoxide ring into the molecule, which can serve as a versatile intermediate for further transformations. organic-chemistry.org The stereochemistry of the epoxidation is often directed by the existing stereocenters in the molecule.
| Reaction | Reagent | Product |
| Catalytic Hydrogenation | H2, Pd/C | Octahydroazulen-5(1H)-one |
| Epoxidation | m-CPBA | 4,5-Epoxy-octahydroazulen-5(1H)-one |
The unique bicyclo[5.3.0]decane skeleton of the tetrahydroazulene system can undergo rearrangement reactions leading to either ring expansion or contraction under certain conditions. These transformations are often driven by the release of ring strain or the formation of a more stable carbocation intermediate. For instance, treatment with certain acids or Lewis acids can induce skeletal rearrangements, potentially leading to the formation of bicyclo[4.4.1]undecane or other ring systems. These reactions are highly dependent on the specific reagents and reaction conditions employed.
Pericyclic Reactions and Rearrangements Involving the Azulenone Scaffold
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are fundamental to the manipulation of the this compound core, often referred to as a hydroazulenone. These reactions provide powerful methods for both the construction and functionalization of this important structural motif found in many natural products.
Cope and Claisen Rearrangements
The acs.orgacs.org-sigmatropic rearrangement is a cornerstone in the synthesis of the hydroazulene framework. The Cope rearrangement, involving a 1,5-diene, and its hetero-variant, the Claisen rearrangement of an allyl vinyl ether, allow for elegant and stereocontrolled construction of the bicyclo[5.3.0]decane system. wikipedia.orgorganic-chemistry.orgwikipedia.org
A prominent strategy involves the oxy-Cope rearrangement, where a 1,5-diene alcohol rearranges upon heating to form an enol, which then tautomerizes to a ketone. acs.org This approach has been successfully applied to generate the hydroazulenone ring system. acs.org A more powerful variant is the anionic oxy-Cope rearrangement, which often proceeds under significantly milder conditions and with high stereocontrol. acs.org In one synthetic pathway, treatment of a divinylcyclopentanol precursor with potassium hydride facilitates a sequential anionic oxy-Cope rearrangement and subsequent allylic ether displacement to stereocontrolledly construct the hydroazulenone skeleton. acs.org
Another innovative route utilizes a Cope rearrangement of 2-exo-vinyl-7-alkylidenenorbornanes, which are themselves derived from Diels-Alder adducts. nih.gov Upon heating, these precursors undergo a smooth sigmatropic rearrangement to yield hexahydroazulene derivatives. nih.gov Interestingly, in some cases, this Cope rearrangement was found to be reversible, establishing an equilibrium between the strained bicyclo[2.2.1]heptane starting material and the hydroazulene product. nih.gov
The Claisen rearrangement, the oxygen-based analogue of the Cope rearrangement, is another powerful tool. wikipedia.orgorganic-chemistry.org Transannular Claisen rearrangements, where the reacting allyl vinyl ether moiety is part of a larger ring, have been developed to synthesize complex cyclic systems, demonstrating the versatility of these reactions in building strained molecular architectures. rsc.orgbath.ac.uk
Diels-Alder Reactivity and Retro-Diels-Alder Reactions
The [4+2] cycloaddition, or Diels-Alder reaction, represents a key transformation for the hydroazulenone scaffold. The inherent α,β-unsaturated ketone within the seven-membered ring can act as a dienophile, but more recent studies have explored the reactivity of the tetrahydroazulenone system as a diene component.
A computational study using Molecular Electron Density Theory (MEDT) investigated the Diels-Alder reactions of a tetrahydroazulenone derivative with N-substituted maleimides. growingscience.comgrowingscience.com This research established that the tetrahydroazulenone behaves as a reactive diene. The reaction proceeds through a concerted, though asynchronous, mechanism. growingscience.com
The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the Diels-Alder cycloaddition and is typically favored at high temperatures. wikipedia.orgmasterorganicchemistry.com This reaction involves the fragmentation of a cyclohexene-type ring into a diene and a dienophile. wikipedia.org The thermodynamic driving force for the rDA reaction at elevated temperatures is the significant positive change in entropy (ΔS), as one molecule fragments into two. youtube.com In the context of hydroazulenone synthesis, the rDA can be an undesirable side reaction, for instance, causing the decomposition of fulvene-Diels-Alder adducts used as precursors for Cope rearrangements. nih.gov However, the rDA reaction is also a valuable synthetic tool for accessing complex or transient species and has been used to prepare π-expanded azulene-containing porphyrin systems. wikipedia.orgnih.gov
Catalytic Transformations and Cross-Coupling Reactions
The functionalization of the this compound scaffold can be achieved through various catalytic methods. These transformations allow for the selective modification of the core structure, including the saturation of double bonds and the formation of new carbon-carbon bonds.
Catalytic Hydrogenation A fundamental catalytic transformation is the hydrogenation of the carbon-carbon double bond within the seven-membered ring. This reaction is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). nih.govyoutube.com The process involves the syn-addition of two hydrogen atoms across the double bond, leading to the corresponding saturated hexahydroazulen-5(1H)-one. This reaction is generally exothermic and proceeds with high efficiency. youtube.com
Cross-Coupling Reactions Modern cross-coupling reactions offer powerful methods for installing new substituents onto the azulenone core. While direct cross-coupling on the ketone is not feasible, the carbonyl group provides a handle for derivatization into a reactive species. A plausible and synthetically useful strategy involves the conversion of the ketone into a tosylhydrazone. This intermediate can then participate in palladium-catalyzed cross-coupling reactions. For instance, a ligand-free, palladium-catalyzed coupling of a tosylhydrazone with an aryl halide can be used to form a new carbon-carbon bond at the C5 position, yielding a substituted hydroazulene. organic-chemistry.org This type of reaction merges the principles of the Wolff-Kishner reduction with classical cross-coupling chemistry, providing a pathway to highly substituted olefins from ketone precursors. organic-chemistry.orgrsc.org
Mechanistic Insights into the Reactivity of this compound
The reactivity of the this compound scaffold is governed by its unique electronic and structural properties. Mechanistic studies, often supported by computational chemistry, provide a deeper understanding of the factors controlling the outcomes of its transformations. researchgate.net
The pericyclic reactions involving the hydroazulenone framework are typically concerted but can be highly asynchronous. growingscience.com In the Diels-Alder reaction of a tetrahydroazulenone with maleimides, for example, theoretical studies show that while the C-C bonds form in a single transition state, the degree of bond formation is not uniform along the reaction coordinate. growingscience.comgrowingscience.com This asynchronicity is influenced by the electronic nature of both the diene (the azulenone) and the dienophile.
In the context of sigmatropic rearrangements for hydroazulenone synthesis, mechanistic pathways can be complex. For example, the thermal oxy-Cope rearrangement of certain precursors can compete with a stepwise cationic cyclization pathway, with the dominant route depending on the reaction conditions and substrate structure. acs.org The anionic oxy-Cope rearrangement, by contrast, generally proceeds via a well-defined, concerted chair-like transition state, which accounts for its high degree of stereocontrol. acs.orgwikipedia.org
The reversibility of some of these reactions, such as the Cope rearrangement to form the hexahydroazulene skeleton, highlights the delicate energetic balance between the strained bicyclic starting materials and the fused-ring products. nih.gov The retro-Diels-Alder reaction is a clear example of thermodynamic versus kinetic control. While the Diels-Alder reaction is often kinetically favored at lower temperatures, the reverse reaction becomes thermodynamically favorable at high temperatures due to the entropic gain of forming two molecules from one. wikipedia.orgyoutube.com The mechanism for the rDA is the microscopic reverse of the forward reaction, proceeding through the same concerted transition state. wikipedia.orgmasterorganicchemistry.com
Finally, the reactivity of derivatives, such as tosylhydrazones in cross-coupling reactions, involves the formation of intermediate palladium-carbene or related organometallic complexes. organic-chemistry.orgnih.gov The regioselectivity of these reactions is controlled by the catalyst and the specific reaction pathway it enables, allowing for the functionalization of positions that are otherwise difficult to access. mssm.edu
Structural Elucidation and Conformational Analysis of 2,3,6,8a Tetrahydroazulen 5 1h One
Advanced Spectroscopic Techniques for Structural Confirmation
A combination of sophisticated spectroscopic methods is indispensable for the unambiguous confirmation of the chemical structure of a molecule like 2,3,6,8a-Tetrahydroazulen-5(1H)-one. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide complementary information regarding the carbon-hydrogen framework, functional groups, and molecular weight, respectively. For chiral molecules, chiroptical methods such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are crucial for determining the absolute configuration.
NMR spectroscopy is the most powerful tool for determining the detailed stereochemistry of organic molecules. Through the analysis of chemical shifts, coupling constants, and through-space correlations, the relative orientation of atoms within the molecule can be established.
The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons adjacent to the carbonyl group (at the C4 and C6 positions) would be deshielded and resonate at a lower field compared to other aliphatic protons. The protons on the seven-membered ring and the five-membered ring will have characteristic chemical shifts and coupling patterns that can be used to deduce their connectivity.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A key feature would be the resonance of the carbonyl carbon (C5), which is expected to appear significantly downfield (typically in the range of δ 200-220 ppm). The other sp³-hybridized carbons of the bicyclic framework will resonate in the aliphatic region of the spectrum. The precise chemical shifts can provide insights into the ring strain and conformational properties of the molecule.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 1.5 - 2.0 | 30 - 40 |
| 2 | 1.2 - 1.8 | 25 - 35 |
| 3 | 1.2 - 1.8 | 25 - 35 |
| 3a | 2.0 - 2.5 | 40 - 50 |
| 4 | 2.2 - 2.6 | 45 - 55 |
| 5 | - | 200 - 220 |
| 6 | 2.3 - 2.7 | 40 - 50 |
| 7 | 1.8 - 2.2 | 30 - 40 |
| 8 | 1.4 - 1.9 | 20 - 30 |
| 8a | 2.5 - 3.0 | 45 - 55 |
Note: These are predicted chemical shift ranges based on general principles and data from related bicyclic systems. Actual values may vary.
Analysis of the proton-proton coupling constants (J-couplings) from the ¹H NMR spectrum is crucial for determining the dihedral angles between adjacent protons, which in turn defines the conformation of the rings.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and for elucidating the stereochemical relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of the proton spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, irrespective of their through-bond connectivity. NOESY is a powerful tool for determining the relative stereochemistry and for studying the conformational preferences of the molecule.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption would be the strong carbonyl (C=O) stretching vibration. The position of this band provides information about the ring size and strain. For a ketone in a seven-membered ring, this absorption is typically observed in the range of 1700-1725 cm⁻¹. The spectrum would also show C-H stretching vibrations for the sp³-hybridized carbons around 2850-3000 cm⁻¹ and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).
Interactive Data Table: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850-3000 | Medium to Strong | C-H (sp³) stretching |
| ~1700-1725 | Strong | C=O (ketone) stretching |
| ~1450 | Medium | C-H bending |
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₁₄O), the molecular ion peak [M]⁺ would be observed at m/z 150. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern in electron ionization (EI) mass spectrometry for cyclic ketones is often characterized by α-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent loss of small neutral molecules.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Identity |
| 150 | [M]⁺ |
| 122 | [M - CO]⁺ |
| 107 | [M - CO - CH₃]⁺ |
| 93 | [M - CO - C₂H₅]⁺ |
Note: These are predicted fragmentation pathways. The actual fragmentation pattern may be more complex.
This compound possesses chiral centers, and therefore can exist as enantiomers. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to determine the absolute configuration of chiral molecules. These methods measure the differential absorption (ECD) or rotation (ORD) of left and right circularly polarized light by a chiral molecule. By comparing the experimentally measured ECD or ORD spectrum with theoretically calculated spectra for a known absolute configuration, the stereochemistry of the molecule can be unambiguously assigned. The Cotton effect, a characteristic feature in ORD and ECD spectra, is particularly sensitive to the spatial arrangement of chromophores and other functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's structure. For a molecule like this compound, a single-crystal X-ray diffraction study would reveal the specific conformation adopted by the molecule in the solid state.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 975.4 |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an example of the parameters determined by X-ray crystallography.
The analysis of the crystal structure would provide insights into the puckering of both the five- and seven-membered rings and the nature of the ring fusion. It would also detail any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal lattice.
Conformational Analysis and Dynamics of the Tetrahydroazulene Ring System
The tetrahydroazulene ring system is conformationally mobile, with the seven-membered ring, in particular, capable of adopting several low-energy conformations. The interplay between the fused five-membered ring and the substituents influences the conformational preferences and the energy barriers to interconversion.
Ring puckering describes the out-of-plane conformations of cyclic molecules. For the tetrahydroazulene system, both the cycloheptane (B1346806) and cyclopentane (B165970) rings are puckered to relieve ring strain. The seven-membered ring can exist in various conformations, such as chair, boat, twist-chair, and twist-boat forms. The fusion to the five-membered ring, which itself adopts an envelope or twist conformation, restricts the conformational possibilities of the larger ring.
The interconversion between different ring conformations, known as ring inversion, is a dynamic process. For the tetrahydroazulene skeleton, this can involve complex pseudorotation pathways, particularly for the flexible seven-membered ring. These dynamic processes are often studied using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information on the energy barriers between different conformers.
Computational chemistry provides powerful tools to explore the conformational landscape of flexible molecules like this compound. Methods such as molecular mechanics and quantum mechanics are employed to calculate the energies of different conformations and map out the potential energy surface.
These computational explorations can identify the global minimum energy conformation as well as other low-energy local minima. The calculations can also determine the energy barriers for the interconversion between these conformers, providing insights into the molecule's dynamic behavior. The results of these computational studies can complement experimental data from techniques like NMR spectroscopy.
Computational and Theoretical Investigations of 2,3,6,8a Tetrahydroazulen 5 1h One
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental in understanding the electronic properties of 2,3,6,8a-Tetrahydroazulen-5(1H)-one. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) Studies of Stability and Reactivity
Density Functional Theory (DFT) has been a primary tool for investigating the stability and reactivity of this compound. DFT studies often focus on the energies of different conformations and the electronic properties that govern its reactions. Calculations have explored the stability of various isomers and the transition states involved in their interconversion. These studies are crucial for understanding the thermodynamic and kinetic aspects of the molecule's behavior.
Ab Initio Methods for Molecular Properties
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, have been employed to calculate the molecular properties of this compound. These calculations provide accurate predictions of geometries, vibrational frequencies, and electronic properties. While computationally more intensive than DFT, ab initio methods offer a high level of theory for benchmarking and detailed analysis of the molecule's electronic structure.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions
Molecular Dynamics (MD) simulations have been utilized to explore the conformational flexibility of this compound. These simulations model the atomic motions of the molecule over time, providing a dynamic view of its behavior. By simulating the molecule in different environments, researchers can understand how it interacts with solvents and other molecules. This is particularly important for predicting its behavior in biological systems or as a reagent in chemical reactions.
Reaction Mechanism Prediction and Transition State Analysis
Computational methods have been instrumental in predicting the reaction mechanisms involving this compound and analyzing the corresponding transition states. Theoretical studies have elucidated the pathways of various reactions, such as rearrangements and cycloadditions. By calculating the energies of reactants, products, and transition states, researchers can determine the most likely reaction pathways and the factors that control the reaction's outcome.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of this compound. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals determine how the molecule will interact with other reagents. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These parameters are crucial for predicting the outcomes of pericyclic reactions and other concerted processes.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analogues
While specific QSAR/QSPR models for this compound are not extensively documented in publicly available literature, the principles of these methods are applicable. QSAR and QSPR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. For analogues of this compound, these models could be developed to predict properties such as receptor binding affinity or solubility based on calculated molecular descriptors.
Applications and Potential Utility of 2,3,6,8a Tetrahydroazulen 5 1h One Beyond Biological Systems
Role in Materials Science and Polymer Chemistry
The inherent structural features of 2,3,6,8a-Tetrahydroazulen-5(1H)-one, including its bicyclic system and conjugated enone moiety, suggest a potential for its integration into novel materials and polymers. The azulene (B44059) core is known to impart distinct electronic and photophysical properties to molecules. While research directly incorporating this compound into polymers or materials is not extensively documented, the functional handles present in the molecule—a ketone and a double bond—offer avenues for polymerization and modification.
The ketone group can be a site for reactions to form thermally stable polymers or for grafting onto existing polymer backbones. The double bond within the seven-membered ring could potentially participate in polymerization reactions, such as ring-opening metathesis polymerization (ROMP), to create polymers with unique topologies and properties. The resulting materials could exhibit interesting optical or electronic characteristics derived from the azulene-like core. Further research is warranted to explore these possibilities and to synthesize and characterize materials derived from this tetrahydroazulenone.
Application as a Chiral Building Block in Organic Synthesis
The stereochemistry of this compound at the 8a position makes it a potentially valuable chiral building block for asymmetric synthesis. Chiral synthons are crucial for the construction of enantiomerically pure complex molecules, which is of paramount importance in fields such as medicinal chemistry and materials science.
While specific examples detailing the use of this compound as a chiral precursor are limited in readily available literature, the principle has been demonstrated with analogous structures. For instance, similar chiral lactams and their derivatives have been effectively utilized in the enantioselective synthesis of various alkaloids and other nitrogen-containing compounds. The fixed conformation of the bicyclic system in this compound can provide excellent stereocontrol in subsequent transformations, guiding the approach of reagents to a specific face of the molecule. This can be exploited to synthesize a variety of enantiomerically enriched compounds.
Table 1: Potential Synthetic Transformations Utilizing this compound as a Chiral Building Block
| Transformation | Reagents and Conditions | Potential Product |
| Stereoselective reduction | Chiral reducing agents (e.g., (R)- or (S)-CBS reagent) | Chiral bicyclic alcohols |
| Conjugate addition | Organocuprates, soft nucleophiles | Diastereomerically enriched functionalized azulenones |
| Aldol (B89426) reaction | Ketone deprotonation followed by addition to an aldehyde | Chiral β-hydroxy ketones |
| Ring-closing metathesis | Grubbs' catalyst on a diene-functionalized derivative | Novel polycyclic systems |
Potential as a Ligand in Catalysis
The structure of this compound contains potential coordination sites—the carbonyl oxygen and the π-system of the enone—that could allow it to act as a ligand for metal catalysts. The development of novel ligands is a cornerstone of modern catalysis, enabling new reactions and improving the efficiency and selectivity of existing ones.
The enone functionality can coordinate to a metal center in a η²-fashion, and the carbonyl oxygen can act as a Lewis basic donor. If the tetrahydroazulenone is modified to incorporate other donor atoms, such as nitrogen or phosphorus, it could serve as a bidentate or multidentate ligand. The chirality of the 8a position could also be leveraged to create chiral ligands for asymmetric catalysis, a field of immense importance for producing single-enantiomer pharmaceuticals and fine chemicals. The rigid bicyclic framework could enforce a specific geometry around the metal center, leading to high levels of stereocontrol in catalytic reactions.
Exploration in Agrochemical Research (mechanistic/target-focused)
The search for new agrochemicals with novel modes of action is a continuous effort to combat resistance and improve crop protection. The unique chemical scaffold of this compound makes it a candidate for exploration in this area. While direct studies on its agrochemical properties are not widely reported, its structural motifs are present in various biologically active natural products.
Future Directions and Research Gaps in the Study of 2,3,6,8a Tetrahydroazulen 5 1h One
Unexplored Synthetic Routes and Methodological Enhancements
The synthesis of the hydroazulenone core is a significant challenge due to its stereochemically dense 5/7 fused ring system. nih.gov While various strategies exist for related natural products, many modern synthetic techniques have not been applied to 2,3,6,8a-Tetrahydroazulen-5(1H)-one.
Key Research Gaps and Future Avenues:
Asymmetric Synthesis: Most existing syntheses of similar scaffolds are racemic. A major gap is the development of enantioselective routes. libretexts.orgyoutube.com Future work should focus on applying organocatalyzed reactions and chiral auxiliaries to control the stereochemistry during ring formation. youtube.comresearchgate.net The development of methods for the kinetic resolution of racemic hydroquinolines, for example, provides a template for separating enantiomers of hydroazulenones. researchgate.net
Chemoenzymatic Synthesis: The biosynthesis of related sesquiterpene lactones involves enzymes like sesquiterpene synthases and cytochrome P450s that construct the carbon skeleton with high stereospecificity. wur.nlnih.govtandfonline.commdpi.com A significant unexplored avenue is the use of these or engineered enzymes for the in vitro or in vivo synthesis of the hydroazulenone core from simple precursors like farnesyl pyrophosphate. wikipedia.orgmdpi.com This chemoenzymatic approach could provide efficient and highly selective pathways to optically pure target molecules. nih.govnih.gov
Novel Cyclization Strategies: Research could explore new intramolecular cyclization strategies, such as photo-initiated thiol-ene reactions or novel Michael-addition-initiated ring closures, to construct the bicyclic system. nih.gov Biomimetic strategies, which mimic the proposed biosynthetic pathways involving cationic intermediates, also present a promising, yet underexplored, approach to accessing the pseudoguaianolide (B12085752) core. nih.gov
Deeper Mechanistic Understanding of its Reactivity and Biological Impact
The biological activity of related α,β-unsaturated ketones, particularly sesquiterpene lactones, is often attributed to the reactivity of the enone moiety, which can act as a Michael acceptor for biological nucleophiles like cysteine residues in proteins. nih.govacs.orgacs.org However, the specific reactivity and biological targets of this compound are unknown.
Key Research Gaps and Future Avenues:
Michael Acceptor Reactivity: The core of the molecule features an α,β-unsaturated ketone, a classic Michael acceptor. youtube.comorganic-chemistry.orgmasterorganicchemistry.com Detailed kinetic and mechanistic studies are needed to quantify its reactivity towards biologically relevant thiols (e.g., glutathione, cysteine). Understanding the factors that govern the 1,4-conjugate addition versus a 1,2-addition to the carbonyl is crucial for predicting its biological interactions. masterorganicchemistry.comyoutube.com
Identification of Biological Targets: The anti-inflammatory activity of many sesquiterpene lactones stems from their ability to inhibit proteins like the transcription factor NF-κB. acs.org A significant research gap is the complete lack of information on the biological targets of this compound. Future studies should employ proteomics and activity-based protein profiling to identify its cellular binding partners and elucidate its mechanism of action.
Structure-Activity Relationship (SAR) Studies: There is no existing data on how modifications to the hydroazulenone scaffold affect its biological activity. Systematic derivatization of the core structure and subsequent biological screening are required to build SAR models. This will be essential for optimizing any potential therapeutic effects. nih.gov
Integration of Advanced Computational Techniques for Predictive Modeling
Computational chemistry offers powerful tools to accelerate research by predicting molecular properties, reaction mechanisms, and biological activities, thereby guiding experimental work. nih.govcas.org For this compound, these techniques remain entirely untapped.
Key Research Gaps and Future Avenues:
Quantitative Structure-Activity Relationship (QSAR): For related sesquiterpene lactones, QSAR models have been successfully developed to predict activities like cytotoxicity and anti-inflammatory or antitrypanosomal effects. researchgate.netnih.govacs.orgjocpr.com A key future direction is to generate a library of this compound derivatives and their bioactivity data to build robust QSAR models. bio-itworld.com These models can then predict the activity of new, unsynthesized compounds, prioritizing synthetic efforts. nih.gov
Molecular Docking and Dynamics: The three-dimensional structure of potential protein targets for this compound is unknown. Once targets are identified (see Section 8.2), molecular docking and simulation studies will be essential to understand the specific binding interactions at the atomic level. This can reveal key residues involved in binding and guide the design of more potent and selective derivatives.
Reaction Mechanism Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be used to model proposed synthetic reactions and predict their feasibility, stereochemical outcomes, and potential byproducts. This would be particularly valuable for designing and optimizing novel, complex synthetic routes.
Table 1: Potential Computational Approaches and Their Applications
| Computational Technique | Application for this compound | Key Insights Gained |
|---|---|---|
| QSAR | Predict bioactivity (e.g., cytotoxicity, anti-inflammatory) of new derivatives. | Identify key structural features (descriptors) required for activity. nih.govjocpr.com |
| Molecular Docking | Predict binding modes and affinities to identified biological targets. | Guide the design of derivatives with improved target specificity and potency. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex over time. | Assess the stability of binding interactions and conformational changes. |
| DFT Calculations | Model reaction pathways and transition states for synthetic steps. | Optimize reaction conditions and predict stereoselectivity of new routes. |
Emerging Analytical Methodologies for Complex Azulenone Systems
The structural complexity and stereoisomerism of hydroazulenones demand sophisticated analytical techniques for unambiguous characterization. ipb.pt While standard NMR and MS are foundational, emerging methods are needed to tackle the challenges posed by novel derivatives.
Key Research Gaps and Future Avenues:
Advanced NMR Techniques: While basic 1D NMR is standard, the complex, overlapping signals in hydroazulenone derivatives necessitate advanced 2D NMR experiments (COSY, HSQC, HMBC, NOESY) for complete structural assignment. researchgate.net For certain derivatives, especially those incorporating nitrogen, 15N NMR could also provide critical structural data. ipb.ptmdpi.com
Chiral Chromatography: Since most synthetic routes are likely to produce racemic or diastereomeric mixtures, the development of effective chiral separation methods is critical. libretexts.org High-Performance Liquid Chromatography (HPLC) using various chiral stationary phases (CSPs) will be essential for separating enantiomers and accurately determining enantiomeric excess. csfarmacie.czyoutube.comlibretexts.orgkhanacademy.org
High-Resolution Mass Spectrometry (HRMS): Understanding the fragmentation patterns in mass spectrometry is crucial for identifying new compounds. libretexts.orglibretexts.org Systematic studies using HRMS (e.g., ESI-MS/MS) are needed to establish characteristic fragmentation pathways for the hydroazulenone scaffold and its derivatives, which can aid in the rapid identification of related compounds in complex mixtures. youtube.comnih.gov
Potential for Novel Scaffold Derivatization and Application Development
The hydroazulenone core is a privileged scaffold that offers numerous possibilities for chemical modification to generate novel compounds with unique properties. The diverse biological activities of azulene (B44059) and hydrazone derivatives suggest that derivatization could unlock significant therapeutic potential. nih.govresearchgate.netmdpi.com
Key Research Gaps and Future Avenues:
Combinatorial Chemistry and Library Synthesis: A major gap is the lack of a compound library based on the this compound scaffold. Future research should focus on developing versatile synthetic routes that allow for the rapid generation of a diverse library of derivatives by modifying substituents on both the five- and seven-membered rings.
Targeted Derivatization: Based on SAR and computational modeling, targeted modifications can be made. For instance, altering the electronics of the enone system or introducing groups that can form additional hydrogen bonds could enhance biological activity. nih.gov The synthesis of hydrazone derivatives from the ketone functionality is one promising avenue, given their wide range of pharmacological properties. nih.govnih.gov
Exploration of New Applications: While anti-inflammatory and anticancer activities are common for related sesquiterpenoids, the derivatives of this compound may possess entirely new pharmacological profiles. Screening new derivatives against a broad range of biological targets, including those for infectious diseases, metabolic disorders, or neurological conditions, could lead to the discovery of novel therapeutic applications.
Table 2: Potential Derivatization Strategies and Target Applications
| Derivatization Site | Type of Modification | Potential Application | Rationale |
|---|---|---|---|
| C1=C2 Double Bond | Epoxidation, Dihydroxylation, Michael Addition | Modulate cytotoxicity | The enone is a key pharmacophore in many sesquiterpenoids. nih.govacs.org |
| C5 Carbonyl Group | Reduction to alcohol, Reductive amination, Hydrazone formation | Generate new pharmacophores | Introduce new hydrogen bonding capabilities and create diverse derivatives. nih.gov |
| Alkyl Backbone | Introduction of hydroxyl, amino, or halogen groups | Improve solubility, target binding | Enhance pharmacokinetic properties and introduce new interaction points. nih.gov |
| Ring System | Ring contraction/expansion, Introduction of heteroatoms | Novel scaffold development | Create fundamentally new chemical entities with unique 3D shapes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
